molecular formula C3H13B10Br B1144280 1-Bromomethyl-o-carborane CAS No. 19496-84-5

1-Bromomethyl-o-carborane

Cat. No. B1144280
CAS RN: 19496-84-5
M. Wt: 237.15
InChI Key:
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Description

Synthesis Analysis

1-Bromomethyl-o-carborane can be synthesized through the reaction of 1,2-dilithiocarborane with dibromomethane or similar halogenated compounds. The reactivity and synthesis routes of carborane derivatives often involve the formation of new B-C, B-N, and B-O bonds, demonstrating the versatility and reactivity of these boron-rich clusters. For instance, palladium-catalyzed cross-coupling has been employed for efficient B-N, B-O, and B-CN bond formation using bromo-carboranes (Dziedzic et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be characterized by techniques such as X-ray crystallography. These studies reveal the three-dimensional arrangement of atoms within the carborane cage and provide insights into the impact of substituents on the stability and reactivity of the molecule. The structural characterization of highly chlorinated, brominated, iodinated, and methylated carborane anions showcases the diverse possibilities for modifying the carborane scaffold (Tsang et al., 2000).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including halogenation, functionalization through metal-catalyzed cross-coupling, and reactions with nucleophiles leading to the formation of disubstituted carboranes. These reactions expand the utility of carboranes in synthesizing complex molecules for applications in materials science, medicine, and organometallic chemistry (Semioshkin et al., 2003).

Scientific Research Applications

  • Synthesis of Disubstituted Carboranes : 1-Bromomethyl-o-carborane can react with lithium diisopropylamide to form 1-bromomethyl-2-lithio-o-carborane, which upon further reaction with various electrophiles yields disubstituted carboranes. This process demonstrates its utility in synthesizing novel carborane-based compounds (Semioshkin et al., 2003).

  • Palladium-Catalyzed Cross-Coupling : Bromo-carboranes, including this compound, have been used in palladium-catalyzed cross-coupling reactions. These reactions are efficient for B-N, B-O, and B-CN bond formations, which are pivotal in the development of boron-rich molecules (Dziedzic et al., 2016).

  • Synthesis of Novel Terminal Alkynes : Lithiation of this compound followed by reaction with various reagents can lead to the formation of new terminal alkynes in carborane series. This indicates its role in the creation of structurally unique organic compounds (Kosenko et al., 2018).

  • Medicinal Chemistry Applications : The unique properties of carboranes, like this compound, have been exploited in medicinal chemistry. They are used in the synthesis and testing of agents for boron neutron capture therapy (BNCT) and as probes in biological systems (Valliant et al., 2002).

  • Polymethyl Methacrylate Synthesis : 1-Bromomethyl-carborane has been used as an initiator in the atom transfer radical polymerization of methyl methacrylate. This demonstrates its potential in creating polymers with controlled properties (Qu et al., 2019).

Safety and Hazards

1-Bromomethyl-o-carborane is classified as a flammable solid. It is harmful if swallowed and can cause skin and eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Carborynes, three-dimensional analogues of benzyne, can be generated in situ from the precursors 1-X-2-Li-1,2-C2B10H10 (X = Br, I, OTs, OTf), or 1-Me3Si-2- [IPh (OAc)]-1,2-C2B10H10 or [1-Li-3-N2-1,2-C2B10H10] [BF4]. They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives for potential application in medicine, materials science, and organometallic/coordination chemistry . This suggests that 1-Bromomethyl-o-carborane and similar compounds could have promising future applications in these fields.

properties

InChI

InChI=1S/C3H3B10Br/c14-1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWVRXIARQXIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3B10Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19496-84-5
Record name 1-Bromomethyl-1,2-dicarba-closo-dodecaborane(12)
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Q & A

Q1: What are the applications of 1-bromomethyl-o-carborane in synthetic chemistry?

A1: this compound serves as a valuable reagent in organic synthesis, particularly in cross-coupling reactions. [] It allows for the introduction of a carborane moiety into diverse molecular structures, which can be particularly useful in medicinal chemistry and materials science. For example, the research highlights the nickel-catalyzed cross-coupling of this compound with both alkyl and aryl Grignard reagents. [] This reaction enables the formation of new carbon-carbon bonds, leading to the synthesis of complex molecules containing the unique carborane cage structure. []

Q2: What makes this compound particularly useful in cross-coupling reactions?

A2: The reactivity of this compound in cross-coupling reactions stems from the presence of the bromine atom, which acts as a leaving group. This allows the carborane moiety, known for its unique electronic and steric properties, to be readily transferred to various coupling partners. This is particularly important when working with sterically hindered substrates, as demonstrated by the successful coupling with alkyl Grignard reagents. [] This ability to participate in cross-coupling reactions even with sterically hindered substrates makes it a valuable tool in synthesizing diverse and complex carborane derivatives.

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